molecular formula C16H32O B14725240 2-Methyl-5-undecyltetrahydrofuran CAS No. 5410-23-1

2-Methyl-5-undecyltetrahydrofuran

Cat. No.: B14725240
CAS No.: 5410-23-1
M. Wt: 240.42 g/mol
InChI Key: DBIWLNHZGPZKBX-UHFFFAOYSA-N
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Description

2-Methyl-5-undecyltetrahydrofuran is a tetrahydrofuran derivative characterized by a saturated furan ring with a methyl group at position 2 and a long undecyl (11-carbon) alkyl chain at position 5.

Properties

CAS No.

5410-23-1

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

2-methyl-5-undecyloxolane

InChI

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h15-16H,3-14H2,1-2H3

InChI Key

DBIWLNHZGPZKBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CCC(O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-undecyltetrahydrofuran typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of 2-methyl-5-undecylfuran using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow hydrogenation processes. This method allows for the efficient conversion of furfural derivatives to the desired tetrahydrofuran compound. The use of renewable biomass sources, such as agricultural waste, can also be employed to produce the starting materials for this synthesis, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-undecyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

    Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

2-Methyl-5-undecyltetrahydrofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-undecyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a Lewis base, participating in coordination with metal ions in catalytic processes. Its unique structure allows it to modulate the reactivity of organometallic reagents, making it valuable in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key differences between 2-Methyl-5-undecyltetrahydrofuran and similar furan derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
This compound C₁₆H₃₀O (estimated) ~238.4 (estimated) Not available Saturated tetrahydrofuran ring, methyl, undecyl Surfactants, lubricants (hypothesized)
5-(Methoxymethyl)furan-2-carbaldehyde C₇H₈O₃ 140.14 1917-64-2 Aldehyde, methoxymethyl, unsaturated furan Intermediate in organic synthesis
2-Acetyl-5-methylfuran C₇H₈O₂ 124.14 1193-79-9 Acetyl, methyl, unsaturated furan Food flavoring, antioxidant studies

Key Observations:

Molecular Weight and Lipophilicity: The undecyl chain in this compound significantly increases its molecular weight (~238.4 g/mol) compared to 5-(Methoxymethyl)furan-2-carbaldehyde (140.14 g/mol) and 2-Acetyl-5-methylfuran (124.14 g/mol). This enhances its lipophilicity, suggesting lower water solubility and higher affinity for nonpolar solvents.

Functional Group Influence :

  • The saturated tetrahydrofuran ring in the target compound reduces reactivity compared to unsaturated furans in the analogs, which are prone to electrophilic substitution due to aromaticity .
  • The aldehyde group in 5-(Methoxymethyl)furan-2-carbaldehyde makes it more reactive in condensation reactions, whereas the acetyl group in 2-Acetyl-5-methylfuran contributes to its use in flavor chemistry .

Applications :

  • Shorter-chain analogs like 2-Acetyl-5-methylfuran are utilized in food chemistry due to their volatility and flavor-enhancing properties . In contrast, the long alkyl chain in this compound may favor industrial applications (e.g., surfactants) where hydrophobicity and stability are critical.

Research Findings and Trends

  • Thermal Stability :
    Saturated tetrahydrofuran derivatives generally exhibit higher thermal stability than unsaturated furans. This property could make this compound suitable for high-temperature processes.

  • Solubility and Volatility :
    The undecyl chain reduces volatility compared to 2-Acetyl-5-methylfuran, which has a boiling point of ~175°C (estimated via Kovats' RI data in gas chromatography) .

  • Synthetic Challenges : Introducing a long alkyl chain (undecyl) into the tetrahydrofuran ring may require specialized synthetic routes, such as Grignard reactions or hydroalkylation, unlike the simpler acetylation or methoxymethylation used for the analogs .

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